molecular formula C42H66O2 B14375752 9,10-Bis(tetradecyloxy)anthracene CAS No. 90178-23-7

9,10-Bis(tetradecyloxy)anthracene

Cat. No.: B14375752
CAS No.: 90178-23-7
M. Wt: 603.0 g/mol
InChI Key: DNTBUOFCASQMQV-UHFFFAOYSA-N
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Description

9,10-Bis(tetradecyloxy)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two tetradecyloxy groups attached to the 9 and 10 positions of the anthracene core. Anthracene and its derivatives are known for their photophysical properties, making them useful in various applications such as organic light-emitting diodes (OLEDs) and fluorescent probes .

Preparation Methods

The synthesis of 9,10-Bis(tetradecyloxy)anthracene typically involves the reaction of anthracene with tetradecyloxy substituents. One common method is the Williamson ether synthesis, where anthracene is reacted with tetradecyloxy halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Chemical Reactions Analysis

9,10-Bis(tetradecyloxy)anthracene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene or tetrahydroanthracene derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the anthracene core.

Scientific Research Applications

9,10-Bis(tetradecyloxy)anthracene has several scientific research applications:

Mechanism of Action

The mechanism of action of 9,10-Bis(tetradecyloxy)anthracene primarily involves its photophysical properties. Upon excitation by light, the compound can undergo intersystem crossing to form a triplet state, which can then participate in various photochemical reactions. The molecular targets and pathways involved depend on the specific application, such as energy transfer processes in OLEDs or fluorescence emission in imaging .

Comparison with Similar Compounds

Similar compounds to 9,10-Bis(tetradecyloxy)anthracene include:

These compounds share the anthracene core but differ in their substituents, which influence their photophysical and chemical properties. This compound is unique due to its long alkoxy chains, which can affect its solubility and interaction with other molecules.

Properties

CAS No.

90178-23-7

Molecular Formula

C42H66O2

Molecular Weight

603.0 g/mol

IUPAC Name

9,10-di(tetradecoxy)anthracene

InChI

InChI=1S/C42H66O2/c1-3-5-7-9-11-13-15-17-19-21-23-29-35-43-41-37-31-25-27-33-39(37)42(40-34-28-26-32-38(40)41)44-36-30-24-22-20-18-16-14-12-10-8-6-4-2/h25-28,31-34H,3-24,29-30,35-36H2,1-2H3

InChI Key

DNTBUOFCASQMQV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCCCCCCCCCCCCC

Origin of Product

United States

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